molecular formula C14H13N3OS B12172549 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide

Cat. No.: B12172549
M. Wt: 271.34 g/mol
InChI Key: ISLFPLSNEAPDML-UHFFFAOYSA-N
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Description

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide is a complex organic compound that features both indole and thiazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The thiazole moiety can be introduced through a cyclization reaction involving a thioamide and a haloketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide is unique due to its combination of indole and thiazole moieties. This dual structure allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

1-methyl-N-(4-methyl-1,3-thiazol-2-yl)indole-3-carboxamide

InChI

InChI=1S/C14H13N3OS/c1-9-8-19-14(15-9)16-13(18)11-7-17(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3,(H,15,16,18)

InChI Key

ISLFPLSNEAPDML-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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